molecular formula C23H19N3O5S B4990767 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide

Cat. No. B4990767
M. Wt: 449.5 g/mol
InChI Key: SFBVIDJTLJRMOX-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide, also known as BAY-36-7620, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and is often used as a tool compound in the study of various biological processes.

Mechanism of Action

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide works by binding to the catalytic domain of PARP-1 and inhibiting its activity. This leads to the accumulation of DNA damage and the activation of cell death pathways. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has also been shown to inhibit the activity of other PARP family members, including PARP-2 and PARP-3.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its role as a PARP inhibitor, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide is its potency as a PARP inhibitor. This compound has been shown to be effective at inhibiting PARP activity at low concentrations, making it a useful tool compound for studying PARP-dependent processes. However, one limitation of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide is its lack of selectivity for PARP-1 over other PARP family members. This can make it difficult to determine the specific role of PARP-1 in a given biological process.

Future Directions

There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide. One area of interest is the development of more selective PARP inhibitors that target specific PARP family members. Another area of interest is the use of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide as a tool compound for studying the role of PARP in various biological processes, including DNA repair, apoptosis, and immune regulation. Additionally, there is interest in exploring the potential therapeutic applications of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide in the treatment of cancer, stroke, and other diseases.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with 2-chloro-5-nitrobenzoic acid to form 5-(2-aminothiophenyl)-2-chloro-5-nitrobenzoic acid. The second step involves the reaction of this intermediate with 2-methoxyaniline to form N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide. The final step involves the reaction of this intermediate with ethyl iodide to form the desired compound, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential use in scientific research. This compound has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that is involved in DNA repair and plays a critical role in the maintenance of genomic stability. Inhibition of PARP-1 has been shown to sensitize cancer cells to DNA-damaging agents and has been proposed as a potential therapeutic strategy for cancer treatment.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-3-31-20-11-8-14(13-18(20)26(28)29)22(27)24-17-12-15(9-10-19(17)30-2)23-25-16-6-4-5-7-21(16)32-23/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBVIDJTLJRMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide

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